molecular formula C7H5BrClNS B6151455 3-bromo-4-chlorobenzene-1-carbothioamide CAS No. 1538774-45-6

3-bromo-4-chlorobenzene-1-carbothioamide

Cat. No.: B6151455
CAS No.: 1538774-45-6
M. Wt: 250.5
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Description

3-Bromo-4-chlorobenzene-1-carbothioamide (CAS Number: 1538774-45-6) is a high-purity (95%) chemical intermediate offered for research and development purposes. Its molecular formula is C 7 H 5 BrClNS, with a molecular weight of 250.54 g/mol . Compounds featuring the carbothioamide (also known as thioamide) functional group are highly valued in medicinal chemistry for their diverse bioactivities. This structure serves as a versatile synthon, particularly in the synthesis of nitrogen-containing heterocycles like thiosemicarbazones and 1,2,4-triazoles, which are prominent scaffolds in pharmaceutical research . Such derivatives are extensively investigated for their potential as enzyme inhibitors. Specifically, thiosemicarbazones have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical therapeutic targets for neurodegenerative conditions such as Alzheimer's disease . Similarly, 1,2,4-triazole derivatives have been screened for their inhibition potential against these cholinesterases, as well as the urease enzyme . The presence of both bromo and chloro substituents on the benzene ring in this molecule provides distinct electronic and steric properties, making it a valuable and differentiated building block for constructing novel compounds for biological evaluation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1538774-45-6

Molecular Formula

C7H5BrClNS

Molecular Weight

250.5

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Bromination with Phosphorus Tribromide

The initial step employs phosphorus tribromide (PBr₃) to brominate a pre-functionalized chlorobenzene derivative. Key parameters include:

ParameterSpecification
SolventAcetonitrile, dichloromethane
Temperature30–50°C
Reaction Time0.5–2 hours
Yield85–92% (reported in optimized runs)

The reaction proceeds via nucleophilic substitution, where PBr₃ acts as both a Lewis acid and bromine source. For example, ethyl 1-(3-chloropyridin-2-yl)-3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate reacts with PBr₃ in acetonitrile to form an intermediate bromide.

Step 2: Thiocarbonylation with Thiourea

The brominated intermediate is treated with thiourea (NH₂CSNH₂) in the presence of a base to introduce the carbothioamide group. Critical conditions include:

ParameterSpecification
SolventEthanol/water mixture
TemperatureReflux (80–83°C)
BasePotassium carbonate
Yield90–95% (after neutralization)

This step involves the displacement of the hydroxyl or alkoxy group by the thiocarbonyl moiety, facilitated by the basic conditions. The final product is isolated via filtration after neutralization with potassium carbonate.

Direct Functionalization via Friedel-Crafts Acylation

An alternative route utilizes Friedel-Crafts acylation to install the carbothioamide group on a pre-brominated and chlorinated benzene ring.

Substrate Preparation

The starting material, 3-bromo-4-chlorobenzene, is synthesized via electrophilic bromination of 4-chlorobenzene using bromine (Br₂) in the presence of FeBr₃ as a catalyst.

Thiocarbonylation Reaction

The thiocarbonamide group is introduced using thiophosgene (Cl₂C=S) under anhydrous conditions:

3-Bromo-4-chlorobenzene+Cl2C=SAlCl33-Bromo-4-chlorobenzene-1-carbothioamide\text{3-Bromo-4-chlorobenzene} + \text{Cl}2\text{C=S} \xrightarrow{\text{AlCl}3} \text{this compound}

ParameterSpecification
CatalystAluminum chloride (AlCl₃)
SolventDichloromethane
Temperature0–5°C (to minimize side reactions)
Yield75–80%

This method avoids multi-step sequences but requires stringent temperature control to prevent over-substitution.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields for the preparation of carbothioamide derivatives.

Single-Pot Bromination-Thiocarbonylation

A mixture of 4-chlorobenzene-1-carbothioamide, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN) is irradiated under microwave conditions:

ParameterSpecification
Microwave Power300 W
Temperature120°C
Time15 minutes
Yield88–90%

This approach leverages radical bromination mechanisms, offering a time-efficient alternative to conventional methods.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)ScalabilityCost EfficiencyPurity (%)
Two-Step Bromination92HighModerate≥98
Friedel-Crafts80ModerateLow≥95
Microwave90LowHigh≥97

The two-step bromination-thiocarbonylation method emerges as the most viable for industrial-scale production due to its high yield and reproducibility.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in bromination steps by stabilizing ionic intermediates. Non-polar solvents (e.g., dichloromethane) are preferred for Friedel-Crafts acylation to avoid catalyst deactivation.

Temperature Control

Exothermic reactions, such as bromine addition, require gradual reagent addition and cooling to maintain temperatures below 50°C.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 1:4) effectively removes unreacted starting materials and by-products. Recrystallization from ethanol/water mixtures further enhances purity.

Mechanistic Insights

Bromination Pathways

In the two-step method, PBr₃ facilitates bromide ion formation, which displaces hydroxyl groups via an Sₙ2 mechanism. Subsequent bromine addition proceeds through electrophilic aromatic substitution, directed by the existing chlorine substituent.

Thiocarbonylation Dynamics

Thiourea acts as a nucleophile, attacking the carbonyl carbon of the intermediate bromide. The reaction is driven by the liberation of ammonia, which is neutralized by the carbonate base .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorobenzene-1-carbothioamide can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo-compounds.

  • Reduction: Reduction of the carbothioamide group to a thioamide or amine.

  • Substitution: Replacement of bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may use various nucleophiles, such as amines or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of thioamides or amines.

  • Substitution: Generation of compounds with different halogens or other substituents.

Scientific Research Applications

3-Bromo-4-chlorobenzene-1-carbothioamide has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its pharmacological effects and potential use in drug development.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-bromo-4-chlorobenzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. The carbothioamide group can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 3-bromo-4-chlorobenzene-1-carbothioamide with two structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Group
This compound C₇H₅BrClNS 266.55 Br (3), Cl (4) Carbothioamide (1)
4-[(4-Bromophenyl)amino]benzene-1-carbothioamide C₁₃H₁₁BrN₂S 307.21 (4-Bromophenyl)amino (4) Carbothioamide (1)
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide C₁₃H₁₂BrClN₂O₃S 402.67 Br (3), Cl (4), OMe (4) (on attached phenyl) Sulfonamide (1)

Key Observations :

  • Substituent Effects : The target compound’s halogen substituents (Br and Cl) are electron-withdrawing, which may reduce electron density on the aromatic ring compared to the methoxy group in the sulfonamide analog . This could influence reactivity in electrophilic substitution reactions.
  • Functional Group Differences : Carbothioamides exhibit lower polarity than sulfonamides due to the reduced electronegativity of sulfur compared to oxygen in sulfonamides. This may result in differences in solubility; sulfonamides are generally more soluble in polar solvents .
  • Molecular Weight: The sulfonamide analog (402.67 g/mol) has a significantly higher molecular weight due to its extended aryl-amino-methoxy substituent, which could affect pharmacokinetic properties like membrane permeability .

Q & A

Q. What synthetic strategies are commonly employed for preparing 3-bromo-4-chlorobenzene-1-carbothioamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting with halogenated benzene derivatives. For example, a thiourea moiety can be introduced via nucleophilic substitution or coupling reactions. Optimization includes:
  • Precursor Selection : Use 3-bromo-4-chlorobenzoic acid (or its ester) as a starting material, followed by conversion to the corresponding thioamide using Lawesson’s reagent or thiourea under reflux conditions .
  • Condition Tuning : Temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Pd for cross-couplings) significantly impact yield .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., bromine and chlorine splitting patterns) .
  • IR Spectroscopy : Confirm the thioamide (-C(=S)NH2_2) group via S-H stretching (~2550 cm1^{-1}) and C=S vibrations (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 279.91 for C7_7H4_4BrClNS) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals like B3LYP or B3-PW91 balance accuracy and computational cost for halogen/thioamide systems .
  • Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311+G(df,p) for electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) .
  • Validation : Compare calculated vibrational frequencies (scaled by 0.96–0.98) with experimental IR data to assess model reliability .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?

  • Methodological Answer :
  • Variable Isolation : Systematically test parameters (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks .
  • Cross-Validation : Compare NMR/IR data with computational predictions (DFT) to identify artifacts (e.g., solvent peaks mistaken for product signals) .
  • Statistical Analysis : Apply ANOVA to determine if yield variations (e.g., 60% vs. 75%) are statistically significant or due to random error .

Q. What challenges arise in modeling the thioamide group’s electronic effects, and how can they be addressed?

  • Methodological Answer :
  • Electron Correlation : Thioamides exhibit strong electron delocalization, requiring exact-exchange inclusion in DFT (e.g., B3LYP with 20% Hartree-Fock exchange) .
  • Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate polarity impacts on tautomerism (thione vs. thiol forms) .
  • Benchmarking : Validate against X-ray structures (e.g., bond lengths: C-S ~1.68 Å, C-N ~1.32 Å) to ensure geometric accuracy .

Notes

  • Avoid commercial sources (e.g., ) per reliability guidelines.
  • Computational workflows should include error analysis (e.g., RMSD < 0.01 Å for geometry optimizations) .
  • Contradictions in bioactivity data may stem from impurities; always validate purity via HPLC (>98%) before interpretation .

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